molecular formula C24H27NO9 B1166957 C.I. PIGMENT YELLOW 183) CAS No. 112153-88-5

C.I. PIGMENT YELLOW 183)

Cat. No.: B1166957
CAS No.: 112153-88-5
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

UV-Vis Spectroscopy

The pigment shows a strong absorption band at λₘₐₓ = 428 nm (in dimethylformamide), attributed to the π→π* transition of the azo chromophore. The reddish-yellow hue arises from a bathochromic shift caused by electron-withdrawing chloro and sulfonate groups.

Solvent λₘₐₓ (nm) Molar Absorptivity (L·mol⁻¹·cm⁻¹)
DMF 428 1.2 × 10⁴
Water 415 8.7 × 10³

FTIR Spectroscopy

Key vibrational modes include:

  • N=N Stretch : 1590 cm⁻¹ (azo linkage).
  • S=O Stretch : 1180 cm⁻¹ and 1125 cm⁻¹ (sulfonate groups).
  • C–Cl Stretch : 750 cm⁻¹ (dichlorobenzene).

NMR Spectroscopy

¹H NMR (DMSO-$$ d_6 $$) signals:

  • Pyrazolone Ring : δ 6.8–7.2 ppm (aromatic protons).
  • Methyl Group : δ 2.3 ppm (singlet, $$ \text{–CH}_3 $$).
  • Sulfonate Protons : δ 3.1 ppm (broad, $$ \text{–SO}_3^- $$).

Properties

CAS No.

112153-88-5

Molecular Formula

C24H27NO9

Synonyms

C.I. PIGMENT YELLOW 183)

Origin of Product

United States

Comparison with Similar Compounds

Key Differences :

  • PY183’s calcium salt structure enhances thermal stability compared to PY83’s disazo configuration, which has weaker intermolecular forces .
  • PY213’s quinazolone backbone offers distinct chromophore properties but lower heat resistance .

Thermal and Light Fastness Properties

Property PY183 PY83 PY213
Heat Resistance 300°C (mass tone) 200°C (tint) 200°C (mass tone)
Light Fastness 7–8 (mass tone) 6 (tint) 7 (mass tone)
Migration Resistance 4–5 (PVC) 5 (general) Not reported

Analysis :

  • PY183 outperforms both PY83 and PY213 in heat resistance, critical for injection-molded plastics requiring processing above 250°C .
  • PY213’s light fastness matches PY183 in mass tone but declines in tint applications .

Application Performance

Property PY183 PY83 PY213
Primary Uses HDPE, ABS, coatings PP, rubber, textiles Automotive coatings
Dispersibility Excellent Moderate Good
Oil Absorption 35–45 g/100g 75–85 g/100g Not reported

Trade-offs :

  • PY83’s higher oil absorption (75–85 g/100g) indicates challenges in dispersion compared to PY183 .
  • PY213’s quinazolone structure provides transparency for metallic coatings but lacks PY183’s versatility in plastics .

Research Findings and Industrial Relevance

  • Industrial Adoption : PY183 is supplied globally (e.g., BASF’s Paliotol Yellow K 2270, Heubach’s Heuco Yellow 118300) due to its balance of stability and cost .
  • Limitations : Lower tinting strength may require higher loadings in light shades, increasing formulation costs .
  • Emerging Alternatives : Benzimidazolone pigments (e.g., PY151) offer higher tinting strength but inferior heat resistance .

Q & A

Q. What gaps exist in understanding the long-term environmental stability of C.I. Pigment Yellow 183 in outdoor applications?

  • Methodological Answer :
  • Conduct accelerated weathering tests (e.g., QUV chambers) with cyclic UV/humidity exposure.
  • Analyze leachates for halogenated degradation products using EPA Method 8270.
  • Compare with field data from 5+ year exposure trials .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.